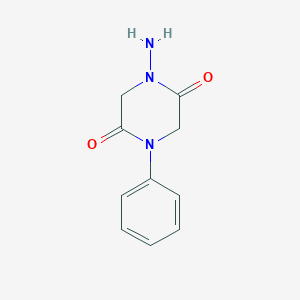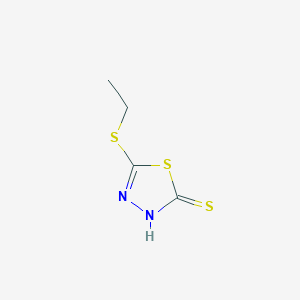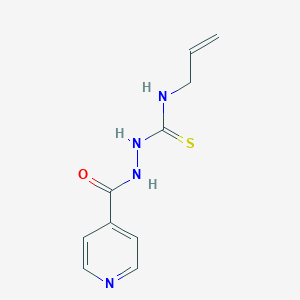![molecular formula C13H22N2O2 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8](/img/structure/B184690.png)
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol, also known as BDMMP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BDMMP is a phenol derivative that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been extensively studied for its potential applications in various fields of research. In biochemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a fluorescent probe to study protein-ligand interactions. It is also used as a pH-sensitive dye to monitor changes in pH within cells. In pharmacology, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used to study the transport of drugs across the blood-brain barrier. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In medicinal chemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a starting material for the synthesis of various pharmaceuticals.
Wirkmechanismus
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a photostable compound that absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorption of light, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes a photochemical reaction that results in the formation of a highly fluorescent species. The exact mechanism of this reaction is not fully understood, but it is believed to involve the formation of a radical intermediate.
Biochemische Und Physiologische Effekte
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to have minimal toxicity and does not have any significant physiological effects on the body. However, it has been shown to interact with proteins and other biomolecules, which can affect their function. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to inhibit the activity of certain enzymes and may have potential therapeutic applications in the treatment of enzyme-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has several advantages as a research tool. It is a highly fluorescent compound that can be used to study protein-ligand interactions and changes in pH within cells. It is also relatively easy to synthesize and has minimal toxicity. However, there are some limitations to its use. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. One area of interest is the development of new fluorescent probes based on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cellular signaling. Another area of interest is the development of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol-based drugs for the treatment of enzyme-related diseases. Finally, there is potential for the use of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol in the development of new imaging techniques for medical applications.
Conclusion:
In conclusion, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a highly fluorescent compound that can be used to study a wide range of biological processes. Its potential applications in biochemistry, pharmacology, and medicinal chemistry make it a valuable research tool. While there are some limitations to its use, future research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has the potential to lead to the development of new drugs and imaging techniques for medical applications.
Synthesemethoden
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is synthesized through the reaction of 2,6-dimethylaniline with formaldehyde and paraformaldehyde. The reaction proceeds in the presence of a catalyst, typically zinc chloride, and yields 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
5684-12-8 |
|---|---|
Produktname |
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol |
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2,6-bis[(dimethylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-10-6-12(17-5)7-11(13(10)16)9-15(3)4/h6-7,16H,8-9H2,1-5H3 |
InChI-Schlüssel |
HIXNUSUJXZDHKB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
Kanonische SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















